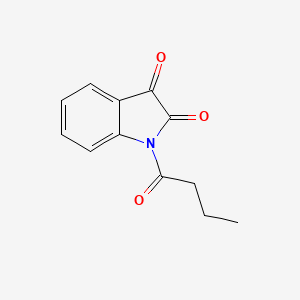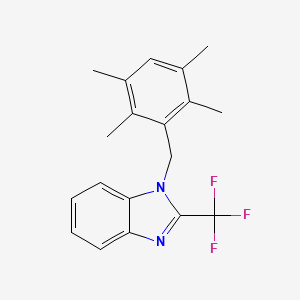
1-(2,3,5,6-tetramethylbenzyl)-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group and a tetramethylphenyl group, which contribute to its unique chemical properties. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of ortho-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a mixture of solvents under mild conditions to yield the desired benzimidazole derivative . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
4-Methyl-1-(2,3,5,6-tetramethylphenyl)pentan-1-amine: Studied for its potential as a therapeutic agent in various diseases.
3-Methyl-1-(2,3,5,6-tetramethylphenyl)butan-1-amine:
The uniqueness of 1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19F3N2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[(2,3,5,6-tetramethylphenyl)methyl]-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C19H19F3N2/c1-11-9-12(2)14(4)15(13(11)3)10-24-17-8-6-5-7-16(17)23-18(24)19(20,21)22/h5-9H,10H2,1-4H3 |
InChI Key |
DIEBTOIOOZCNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


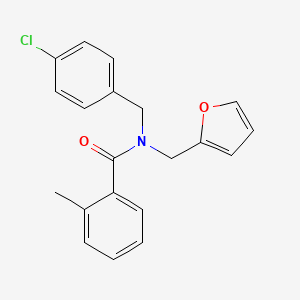
![N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11407031.png)
![8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407039.png)
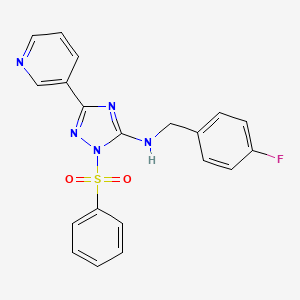
![3-(4-methoxybenzyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407056.png)
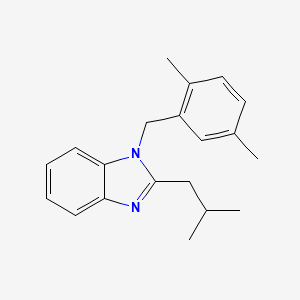
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407073.png)
![methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B11407084.png)
![Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11407089.png)

![7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11407107.png)
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11407113.png)
![7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11407116.png)
